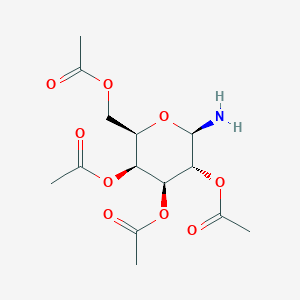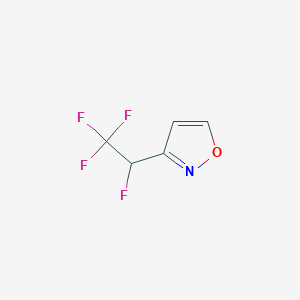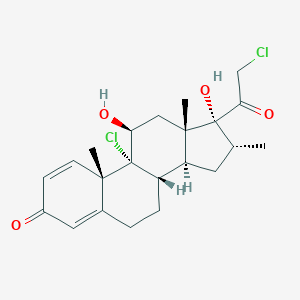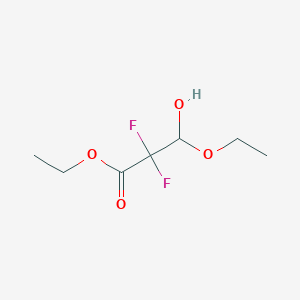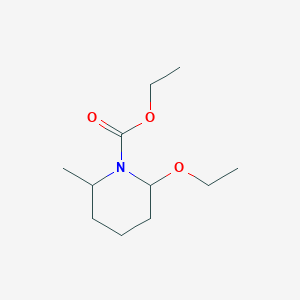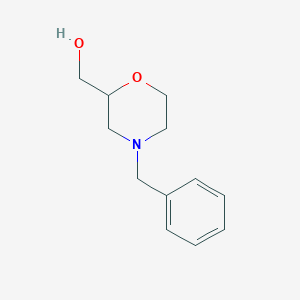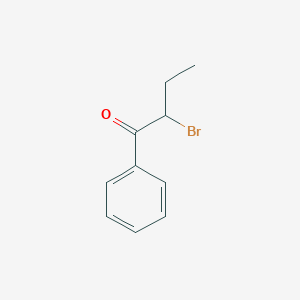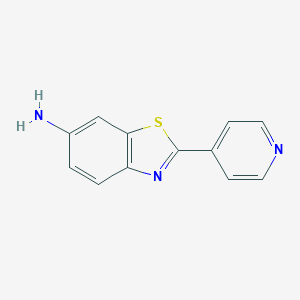
2-Pyridin-4-yl-benzothiazol-6-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Pyridin-4-yl-benzothiazol-6-ylamine is a heterocyclic compound that features both pyridine and benzothiazole moieties. This type of structure is known for its diverse chemical properties and potential applications in various fields, including materials science, coordination chemistry, and supramolecular chemistry .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves condensation reactions or other methods such as microwave irradiation. For instance, 2,4,6-Tris(1H-benzoimidazol-2-yl)pyridine derivatives have been synthesized using microwave irradiation with polyphosphoric acid as a catalyst and solvent . Similarly, substituted 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives were prepared by condensation reactions . These methods highlight the versatility and adaptability of synthetic approaches for such heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine was determined, revealing intermolecular hydrogen bonding . Additionally, the molecular geometry and vibrational frequencies of these compounds have been calculated and compared with experimental data, showing good agreement .
Chemical Reactions Analysis
The reactivity of such compounds can be quite varied. For instance, 4-(benzothiazol-2-yl)-2,6-dimethylpyrylium perchlorate reacts with various nucleophiles, including ammonia and primary and secondary amines, leading to the formation of benzothiazole derivatives . This demonstrates the potential of the core structure to undergo chemical transformations that can be useful in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The spectroscopic properties, such as FT-IR, NMR, and UV/Vis, have been characterized for several derivatives . Theoretical calculations have also been used to predict properties like molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties . These studies provide insights into the potential applications of these compounds in areas such as nonlinear optics and optoelectronics.
Applications De Recherche Scientifique
Composés antituberculeux
Les dérivés du benzothiazole, y compris la « 2-Pyridin-4-yl-benzothiazol-6-ylamine », ont été synthétisés et étudiés pour leur activité antituberculeuse . Ces composés ont montré des résultats prometteurs dans l'inhibition de la croissance de Mycobacterium tuberculosis, la bactérie responsable de la tuberculose .
Activité antibactérienne
Les 2-arylbenzothiazoles, une classe de composés qui comprend la « this compound », se sont avérés posséder des propriétés antibactériennes . Ils peuvent être utilisés dans le développement de nouveaux antibiotiques .
Activité antifongique
En plus de leurs propriétés antibactériennes, les 2-arylbenzothiazoles présentent également une activité antifongique . Cela fait d'eux des candidats potentiels pour le développement de médicaments antifongiques .
Propriétés antioxydantes
Les 2-arylbenzothiazoles se sont avérés posséder des propriétés antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres .
Activité antimicrobienne
L'activité antimicrobienne des 2-arylbenzothiazoles les rend utiles dans la lutte contre diverses infections microbiennes .
Activité antiproliférative
Les 2-arylbenzothiazoles se sont avérés posséder une activité antiproliférative
Propriétés
IUPAC Name |
2-pyridin-4-yl-1,3-benzothiazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYTYOFVZMOYHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

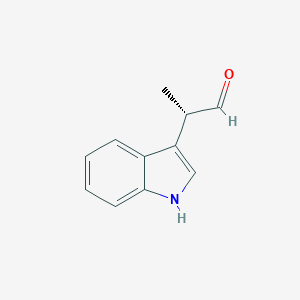
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)

